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Compound of Interest

Compound Name: Umbralisib Tosylate

Cat. No.: B8752720 Get Quote

This guide offers an objective analysis of Umbralisib Tosylate (formerly marketed as Ukoniq),

providing researchers, scientists, and drug development professionals with a comprehensive

overview of its clinical findings, mechanism of action, and a comparative assessment against

alternative therapies. Umbralisib received accelerated approval from the U.S. Food and Drug

Administration (FDA) on February 5, 2021, for treating adult patients with relapsed or refractory

marginal zone lymphoma (MZL) and follicular lymphoma (FL). However, this approval was

voluntarily withdrawn in 2022 due to safety concerns. This guide synthesizes the published

data to present a complete picture of its therapeutic profile.

Mechanism of Action: A Dual Inhibitor
Umbralisib is a kinase inhibitor with a distinct dual-targeting mechanism. It selectively inhibits

phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3]

PI3K-delta (PI3Kδ) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade

that regulates cell growth, proliferation, and survival.[4] The delta isoform of PI3K is primarily

expressed in hematopoietic cells and is crucial for B-cell receptor signaling, which is often

dysregulated in B-cell malignancies.[3] By inhibiting PI3Kδ, umbralisib disrupts this pathway,

leading to decreased proliferation and induced cell death in malignant B-lymphocytes.[4]

Casein Kinase 1 Epsilon (CK1ε) Inhibition: CK1ε is implicated in the pathogenesis of various

cancer cells, including lymphoid malignancies.[1] Its inhibition by umbralisib is a feature that
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distinguishes it from other PI3K inhibitors and is thought to contribute to its anti-cancer

activity.[5]
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Caption: Umbralisib's dual-inhibition signaling pathway. (Max-width: 760px)
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The accelerated approval of umbralisib was based on the results from the single-arm, multi-

cohort Phase 2b UNITY-NHL trial (NCT02793583).

Experimental Protocol: UNITY-NHL Trial (Select Cohorts)
Study Design: An open-label, multi-cohort, Phase 2b study evaluating the efficacy and safety

of umbralisib monotherapy.[6][7]

Patient Population:

MZL Cohort: 69 patients with relapsed or refractory marginal zone lymphoma who had

received at least one prior anti-CD20-based regimen.

FL Cohort: 117 patients with relapsed or refractory follicular lymphoma who had received

at least two prior systemic therapies (the approval was ultimately for those who received at

least three).[7]

Treatment: Umbralisib was administered orally at a dose of 800 mg once daily.[6]

Primary Endpoint: The primary endpoint was the overall response rate (ORR) as assessed

by an independent review committee.[7]

Key Secondary Endpoints: Duration of response (DOR) and safety.[7]
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Caption: Experimental workflow for the UNITY-NHL trial. (Max-width: 760px)
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The UNITY-NHL trial demonstrated clinically meaningful activity in a heavily pretreated patient

population.[6]

Indication N
Overall
Response
Rate (ORR)

Complete
Response (CR)

Median
Duration of
Response
(DOR)

Follicular

Lymphoma (FL)
117 43% 3% 11.1 months

Marginal Zone

Lymphoma

(MZL)

69 49% 16% Not Reached

Table 1: Efficacy

of Umbralisib in

the UNITY-NHL

Trial. Data

sourced from the

FDA

announcement of

accelerated

approval.

The most common adverse reactions (≥15%), including laboratory abnormalities, were

increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation,

musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting,

abdominal pain, decreased appetite, and rash.

Market Withdrawal and Safety Concerns
Despite the promising initial efficacy, the FDA approval for umbralisib was voluntarily withdrawn

in June 2022.[8][9] The decision was based on updated findings from the Phase 3 UNITY-CLL

trial (NCT02612311), which evaluated umbralisib in combination with ublituximab for chronic

lymphocytic leukemia (CLL).[9][10] The trial data revealed a possible increased risk of death in

patients receiving the umbralisib combination compared to the control arm.[8][10] This finding

led the FDA to determine that the risks of treatment with umbralisib outweighed its benefits.[8]
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Regulatory Timeline of PI3K Inhibitors for Follicular Lymphoma
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Caption: Timeline of approvals and withdrawals for PI3K inhibitors in FL. (Max-width: 760px)

Comparison with Alternative PI3K Inhibitors
Umbralisib entered a field with other approved PI3K inhibitors for relapsed or refractory

follicular lymphoma. The class has been characterized by notable efficacy but also significant

toxicities. It is important to note that two other PI3K inhibitors, duvelisib and copanlisib, have

also been voluntarily withdrawn from the US market for the FL indication.[11][12]
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Drug
(Target)

Trial
Name
(Populat
ion)

N ORR CR
Median
PFS

Median
DOR

Key
Grade
≥3
Adverse
Events

Umbralisi

b (PI3Kδ,

CK1ε)

UNITY-

NHL (FL,

≥3 prior

lines)

117 43% 3%
10.6

months

11.1

months

Neutrope

nia

(11.5%),

Diarrhea

(10.1%),

ALT/AST

increase

(~7%)[6]

Idelalisib

(PI3Kδ)

Study

101-09

(FL,

double

refractory

)

72 56% 10%
11.0

months

11.0

months

Diarrhea

(14%),

Pneumon

itis (4%),

Neutrope

nia

(22%),

Transami

nase

elevation

(14%)

[13]

Duvelisib

(PI3Kδ,

PI3Kγ)

DYNAM

O (FL,

double

refractory

)

83 42% 1%
9.5

months

10.0

months

Diarrhea/

Colitis

(~15%),

Neutrope

nia,

Rash,

Pneumon

itis (5%)

[14]
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Copanlisi

b (pan-

PI3K: α,

δ)

CHRON

OS-1

(FL, ≥2

prior

lines)

104 59% 14%
11.2

months

12.2

months

Hypergly

cemia

(41%),

Hyperten

sion

(24%),

Neutrope

nia

(24%),

Lung

infections

(16%)

[15][16]

Parsaclisi

b (PI3Kδ)

CITADEL

-203 (FL,

≥2 prior

lines)

103 78% 19%
15.8

months

14.7

months

Diarrhea

(11.9%),

Neutrope

nia

(10.3%),

Colitis

(5.6%)

[17]

Table 2:

Compara

tive

Efficacy

and

Safety of

PI3K

Inhibitors

in

Relapsed

/Refracto

ry

Follicular

Lympho

ma. Data
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is from

pivotal or

significan

t trials for

each

agent.

Cross-

trial

comparis

ons

should

be made

with

caution

due to

differenc

es in

patient

populatio

ns and

study

designs.

Comparative Summary
Efficacy: Umbralisib's ORR of 43% in a heavily pretreated FL population was comparable to

duvelisib (42%) but lower than idelalisib (56%) and copanlisib (59%).[18] The newer agent,

parsaclisib, has shown a higher ORR of 78% in a similar patient setting.[17]

Safety Profile: A key development goal for umbralisib was to improve upon the safety profile

of earlier PI3K inhibitors, particularly regarding immune-mediated toxicities like colitis and

pneumonitis. While data from UNITY-NHL suggested a manageable safety profile with a

lower incidence of these specific events, the overall safety concerns from the UNITY-CLL

trial ultimately led to its withdrawal.[6][9] Copanlisib, being an intravenous pan-PI3K inhibitor,

showed a distinct toxicity profile with high rates of transient hyperglycemia and hypertension.

[15][16]
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Market Status: The voluntary withdrawal of umbralisib, duvelisib, and copanlisib for the FL

indication highlights the challenges in balancing efficacy and long-term safety within the PI3K

inhibitor class. Idelalisib remains available but carries a black box warning for severe and

fatal toxicities.

Conclusion
Umbralisib tosylate demonstrated meaningful clinical activity in relapsed/refractory follicular

and marginal zone lymphomas, leading to its accelerated FDA approval. Its unique dual-

inhibition of PI3Kδ and CK1ε offered a novel therapeutic approach. However, the emergence of

a significant adverse safety signal—an increased risk of death in the UNITY-CLL trial—resulted

in its withdrawal from the market. This outcome underscores the critical importance of long-

term safety data from randomized controlled trials to validate the clinical benefit of new

oncology drugs, particularly within a class known for significant toxicities. For researchers, the

story of umbralisib serves as a crucial case study in the complex risk-benefit analysis of

targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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